2-(benzyloxy)ethane-1-sulfonyl chloride
Overview
Description
2-(benzyloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to an ethane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
Scientific Research Applications
2-(benzyloxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Synthetic Organic Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material Science: Applied in the preparation of functionalized polymers and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)ethanesulfonyl chloride is the nucleophilic groups in various biological molecules . These include alcohols, amines, and thiols, which can react with the sulfonyl chloride group in the compound.
Mode of Action
2-(Benzyloxy)ethanesulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . The compound’s sulfonyl chloride group is highly reactive and susceptible to attack by nucleophiles. This leads to the substitution of the chloride group by the nucleophile, forming a new bond .
Biochemical Pathways
The exact biochemical pathways affected by 2-(Benzyloxy)ethanesulfonyl chloride depend on the specific nucleophile involved in the reaction. For instance, when the nucleophile is an alcohol, the compound transforms the alcohol into its corresponding benzyloxy-protected sulfonate ester. When the nucleophile is an amine, the compound introduces a sulfonamide group. And when the nucleophile is a thiol, the compound generates a sulfonyl thioether.
Pharmacokinetics
Given its reactivity, it’s likely that the compound is rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of 2-(Benzyloxy)ethanesulfonyl chloride’s action depend on the specific nucleophile involved in the reaction. The compound can modify the chemical structure of various biological molecules, potentially altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)ethanesulfonyl chloride. For instance, the compound’s reactivity might be affected by factors such as pH, temperature, and the presence of other reactive species . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzyloxy)ethane-1-sulfonyl chloride can be synthesized through the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
C9H12O2+SOCl2→C9H11ClO3S+HCl+SO2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidative cleavage.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl hydrides: Formed from reduction reactions.
Carboxylic acids: Formed from oxidative cleavage of the benzyloxy group.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-(benzyloxy)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-(benzyloxy)ethane-1-sulfonate esters: Formed by the reaction of 2-(benzyloxy)ethane-1-sulfonyl chloride with alcohols.
Uniqueness
This compound is unique due to its high reactivity as a sulfonylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, further enhances its versatility in various applications.
Properties
IUPAC Name |
2-phenylmethoxyethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSVJFRJXMWFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881407-20-1 | |
Record name | 2-(benzyloxy)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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